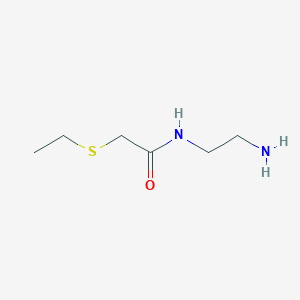
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- is an organic compound that belongs to the class of cycloheptatrienones This compound is characterized by a seven-membered ring with alternating double bonds and a ketone group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- typically involves the following steps:
Formation of the Cycloheptatrienone Ring: The initial step involves the formation of the cycloheptatrienone ring, which can be achieved through various methods, including the oxidation of cycloheptatriene.
Introduction of the Decyloxy Group: The decyloxy group can be introduced through an etherification reaction, where a decanol derivative reacts with the cycloheptatrienone under acidic or basic conditions.
Hydroxylation: The hydroxy group is introduced at the second position through a hydroxylation reaction, which can be achieved using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the decyloxy or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted cycloheptatrienones.
Aplicaciones Científicas De Investigación
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Cycloheptatrien-1-one: The parent compound without the decyloxy and hydroxy groups.
2,4,6-Cycloheptatrien-1-one, 3,5-bis-trimethylsilyl-: A derivative with trimethylsilyl groups at the third and fifth positions.
Propiedades
Número CAS |
141672-40-4 |
|---|---|
Fórmula molecular |
C17H26O3 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
5-decoxy-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-15-10-12-16(18)17(19)13-11-15/h10-13H,2-9,14H2,1H3,(H,18,19) |
Clave InChI |
HYBNEPIXBNMFMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C(=O)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


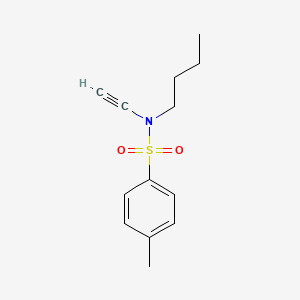
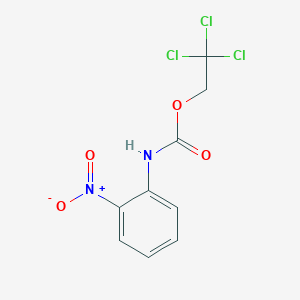
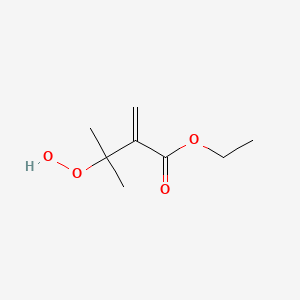
![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
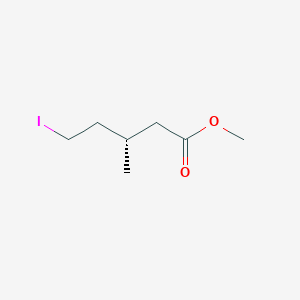

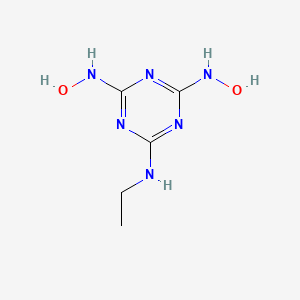
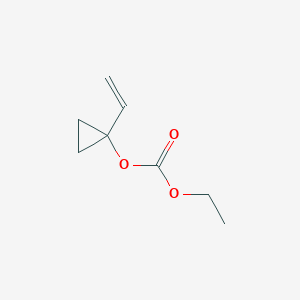
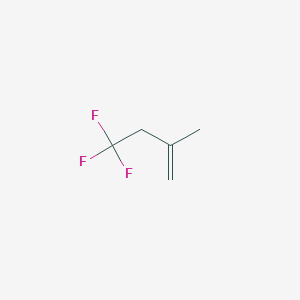
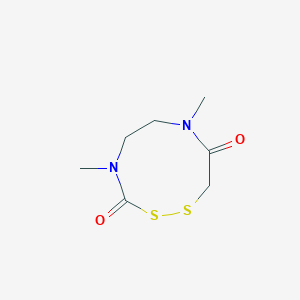
![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)


